1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound that features a thiophene ring and a pyridine ring connected by an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride typically involves the condensation of thiophen-2-ylmethanamine with pyridin-2-ylmethanamine. This reaction is often carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions . The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-2-yl)ethanamine dihydrochloride: Similar structure but lacks the thiophene ring.
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride: Contains a trifluoromethyl group instead of a thiophene ring.
Uniqueness
1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of both thiophene and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H14Cl2N2S |
---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-(5-thiophen-2-ylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8(12)10-5-4-9(7-13-10)11-3-2-6-14-11;;/h2-8H,12H2,1H3;2*1H |
InChI Key |
OBKZRUOPRYMIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C2=CC=CS2)N.Cl.Cl |
Origin of Product |
United States |
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